(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Description
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride (CAS: 1609404-25-2) is a branched aliphatic amine hydrochloride derivative. Its structure features a methoxy-substituted 1,1-dimethylethyl group attached to a methylamine backbone, protonated as a hydrochloride salt. For example, similar compounds like [N-(2-methoxy-1,1-dimethylethyl)-N-(methyl)amino]ethoxy are utilized in patented pharmaceutical preparations, indicating its role in drug development .
Properties
IUPAC Name |
1-methoxy-N,2-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,7-3)5-8-4;/h7H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHMCWRXTIVFCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-25-2 | |
| Record name | 2-Propanamine, 1-methoxy-N,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride typically involves the reaction of (2-Methoxy-1,1-dimethylethyl)methylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme is as follows:
(2-Methoxy-1,1-dimethylethyl)methylamine+HCl→(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The raw materials are sourced from reliable suppliers, and the reaction conditions are carefully monitored to prevent any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and ethers.
Scientific Research Applications
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is structurally related to several aliphatic amine hydrochlorides, differing in substituents, branching, or functional groups. Key comparisons include:
<sup>†</sup> Molecular formula inferred from structural analogs in .
Physicochemical Properties
- Solubility : Methylamine hydrochloride exhibits high water solubility (>1,000 mg/L) due to its simplicity , whereas branched analogs like (2-methoxy-1,1-dimethylethyl)methylamine HCl likely have reduced solubility owing to hydrophobic substituents.
- Stability : Aliphatic amine hydrochlorides generally exhibit good thermal stability but may degrade under strong acidic/basic conditions. Butenafine HCl, for instance, is stable in solid form but sensitive to light .
- Reactivity : Chlorinated derivatives (e.g., 2-Chloro-N,N-dimethylpropylamine HCl) are highly reactive in nucleophilic substitutions , while methoxy/ethoxy-substituted amines are less reactive, favoring applications in stable intermediates.
Biological Activity
(2-Methoxy-1,1-dimethylethyl)methylamine hydrochloride, with the molecular formula C6H15NO·HCl and CAS number 1609404-25-2, is a synthetic compound notable for its unique chemical structure which imparts distinct reactivity and stability. This compound has garnered attention in various scientific fields, including organic chemistry, biochemistry, and pharmacology, primarily due to its potential biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It acts as a nucleophile in various chemical reactions and can modulate the activity of enzymes and receptors. This interaction can influence several biochemical pathways, making it a candidate for further research in therapeutic applications.
Research Findings
Recent studies have explored the compound's effects on microbial activity and its potential therapeutic properties. For instance, its structural analogs have been investigated for their antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that methoxylated and methylated compounds similar to this compound exhibited significant antimicrobial effects. The most effective compounds showed comparable activity to standard antibiotics like ampicillin .
- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated on human cell lines, revealing that certain derivatives did not exhibit cytotoxicity at concentrations exceeding 30 µM. This suggests a favorable safety profile for potential therapeutic applications .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2-Methoxy-1,1-dimethylethyl)amine hydrochloride | C6H15NO·HCl | Antimicrobial properties |
| (2-Methoxy-1,1-dimethylethyl)amine | C6H15NO | Moderate enzyme modulation |
| (2-Methoxy-1,1-dimethylethyl)methylamine | C6H17N | Potential neuroactive effects |
This table highlights the biological activities of structurally related compounds, emphasizing the unique properties of this compound.
Applications in Scientific Research
This compound is utilized across various domains:
- Organic Synthesis : Acts as a versatile building block for synthesizing complex organic molecules.
- Biochemical Studies : Employed in research to understand enzyme interactions and metabolic pathways.
- Pharmaceutical Development : Investigated for its potential as a precursor in drug synthesis and therapeutic agent development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
